molecular formula C16H14FN3O2 B12005632 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 769142-24-7

2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12005632
CAS No.: 769142-24-7
M. Wt: 299.30 g/mol
InChI Key: SDIKUKYLGGSNHW-VCHYOVAHSA-N
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Description

2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorobenzylidene group, a hydrazino group, and a methylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 3-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorobenzylidene group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The fluorobenzylidene group may interact with enzymes or receptors, modulating their activity. The hydrazino group can form hydrogen bonds or covalent bonds with target molecules, influencing their function. The overall effect of the compound depends on the specific pathways and targets involved in its action.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-((2-Fluorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • (5E)-5-(3-Fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Uniqueness

What sets 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering distinct advantages in terms of reactivity and potential biological activity.

Properties

CAS No.

769142-24-7

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C16H14FN3O2/c1-11-5-7-14(8-6-11)19-15(21)16(22)20-18-10-12-3-2-4-13(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

SDIKUKYLGGSNHW-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F

Origin of Product

United States

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